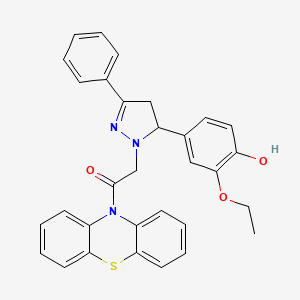![molecular formula C23H27N3O2 B14448896 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-15-3](/img/structure/B14448896.png)
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in glacial acetic acid or hydrochloric acid . The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield corresponding indoloquinoxalinamines.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Various substituted indoloquinoxaline derivatives.
科学研究应用
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
作用机制
The primary mechanism of action of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound intercalates into the DNA helix, disrupting vital processes required for DNA replication and transcription . This mechanism is responsible for its anticancer and antiviral activities. The thermal stability of the DNA-compound complex is a key factor in its biological activity .
相似化合物的比较
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
NCA0424: A derivative with significant DNA-binding affinity and MDR modulating activity.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
属性
CAS 编号 |
77855-15-3 |
|---|---|
分子式 |
C23H27N3O2 |
分子量 |
377.5 g/mol |
IUPAC 名称 |
1,4-dibutoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3O2/c1-4-6-14-27-18-12-13-19(28-15-7-5-2)22-21(18)24-20-16-10-8-9-11-17(16)26(3)23(20)25-22/h8-13H,4-7,14-15H2,1-3H3 |
InChI 键 |
IITSTXQFPPTKJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)

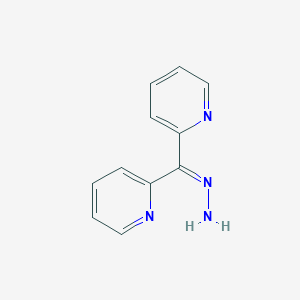
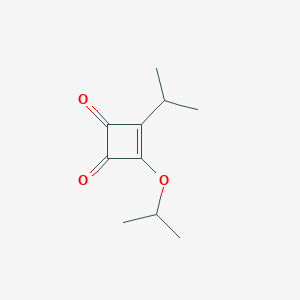
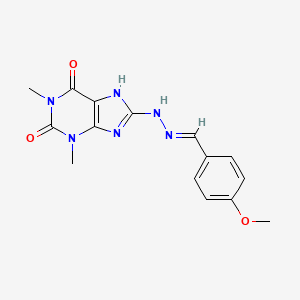

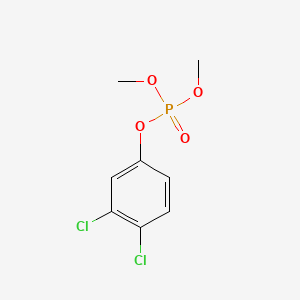
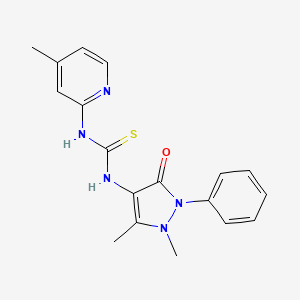
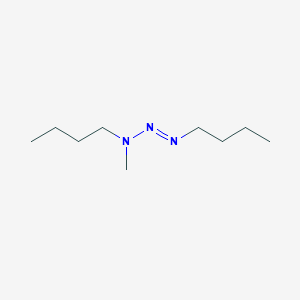
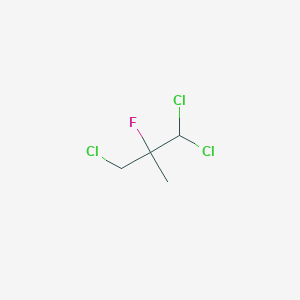
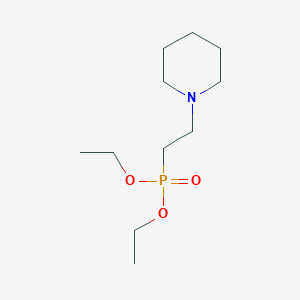
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
